

# Independent Verification of (+)-AS 115 (Alrizomadlin/APG-115) Activity: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MDM2 inhibitor **(+)-AS 115**, also known as AA-115, and more commonly by its investigational names APG-115 and alrizomadlin, with other prominent MDM2 inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of its activity and performance.

## Executive Summary

Alrizomadlin (APG-115) is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 signaling pathway and subsequent cancer cell apoptosis and cell cycle arrest. Preclinical and clinical data demonstrate its significant antitumor activity in various cancer models with wild-type TP53. This guide presents a comparative analysis of alrizomadlin against other clinical-stage MDM2 inhibitors, namely nutlin-3a, idasanutlin, and siremadlin. It is important to note that a significant portion of the available data on alrizomadlin originates from studies conducted in collaboration with its developer, Ascentage Pharma. While these studies are extensive, independent verification from unaffiliated research groups would further strengthen the current body of evidence.

## Data Presentation

**Table 1: Comparative Binding Affinity of MDM2 Inhibitors**

| Compound                  | Target | Assay Type                   | Ki (nM) | IC50 (nM) | Reference           |
|---------------------------|--------|------------------------------|---------|-----------|---------------------|
| Alrizomadlin<br>(APG-115) | MDM2   | Not Specified                | < 1     | 3.8       | <a href="#">[1]</a> |
| Nutlin-3a                 | MDM2   | Fluorescence<br>Polarization | -       | 90        | Not<br>Applicable   |
| Idasanutlin<br>(RG7388)   | MDM2   | TR-FRET                      | -       | 6.3       | Not<br>Applicable   |
| Siremadlin<br>(HDM201)    | MDM2   | Not Specified                | -       | 1.6       | Not<br>Applicable   |

**Table 2: Comparative Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines**

| Compound               | Cell Line              | Cancer Type            | Assay Type             | IC50 (nM)           | Reference           |
|------------------------|------------------------|------------------------|------------------------|---------------------|---------------------|
| Alrizomadlin (APG-115) | RS4;11                 | Acute Leukemia         | Cell Growth Inhibition | 18                  | <a href="#">[1]</a> |
| LNCaP                  | Prostate Cancer        | Cell Growth Inhibition | 18                     | <a href="#">[1]</a> |                     |
| HCT116                 | Colon Cancer           | Cell Growth Inhibition | 104                    | <a href="#">[1]</a> |                     |
| AGS                    | Gastric Adenocarcinoma | Cell Proliferation     | $18.9 \pm 15.6$        | <a href="#">[1]</a> |                     |
| MKN45                  | Gastric Adenocarcinoma | Cell Proliferation     | $103.5 \pm 18.3$       | <a href="#">[1]</a> |                     |
| Nutlin-3a              | SJSA-1                 | Osteosarcoma           | Cell Growth Inhibition | ~1000-2000          | Not Applicable      |
| Idasanutlin (RG7388)   | SJSA-1                 | Osteosarcoma           | Cell Growth Inhibition | 180                 | Not Applicable      |
| Siremadlin (HDM201)    | SJSA-1                 | Osteosarcoma           | Cell Growth Inhibition | ~50-100             | Not Applicable      |

## Mandatory Visualization

## Mechanism of Action of Alrizomadlin (APG-115)

[Click to download full resolution via product page](#)

Caption: Alrizomadlin inhibits MDM2, leading to p53 activation.

## Workflow for MDM2-p53 Binding Assay (Fluorescence Polarization)

[Click to download full resolution via product page](#)

Caption: A typical workflow for an MDM2-p53 binding assay.



[Click to download full resolution via product page](#)

Caption: Framework for comparing MDM2 inhibitors.

## Experimental Protocols

### MDM2-p53 Interaction Assay (Fluorescence Polarization)

This protocol is a generalized method for assessing the inhibition of the MDM2-p53 interaction.

**Objective:** To determine the concentration of an inhibitor (e.g., Alrizomadlin) that displaces 50% of a fluorescently labeled p53 peptide from MDM2 (IC<sub>50</sub>).

**Materials:**

- Recombinant human MDM2 protein
- Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
- Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

- Test compound (Alrizomadlin) and other MDM2 inhibitors
- 384-well, low-volume, black, round-bottom plates
- Fluorescence polarization plate reader

**Procedure:**

- Reagent Preparation:
  - Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give an adequate signal.
  - Prepare a stock solution of MDM2 protein in the assay buffer. The final concentration should be at or near the  $K_d$  of the peptide-protein interaction.
  - Prepare a serial dilution of the test compounds (e.g., Alrizomadlin) in assay buffer.
- Assay Setup:
  - Add a small volume (e.g., 5  $\mu$ L) of the serially diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (vehicle only) and maximum inhibition (no MDM2 protein).
  - Add the MDM2 protein solution to all wells except the maximum inhibition control.
  - Add the fluorescently labeled p53 peptide to all wells.
  - The final assay volume is typically 20-25  $\mu$ L.
- Incubation:
  - Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Measurement:

- Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
- Data Analysis:
  - The data are typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of a compound on cell viability.

**Objective:** To determine the concentration of a compound that inhibits cell growth by 50% (IC<sub>50</sub>).

### Materials:

- Cancer cell lines (e.g., HCT116, LNCaP)
- Complete cell culture medium
- Test compound (Alrizomadlin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well flat-bottom plates
- Microplate reader

### Procedure:

- Cell Seeding:

- Harvest and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of the test compound in cell culture medium.
  - Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compound).
  - Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- MTT Addition and Incubation:
  - Add 10 µL of MTT solution to each well.
  - Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
  - Carefully remove the medium.
  - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  - Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
- Measurement:
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Independent Verification of (+)-AS 115 (Alrizomadlin/APG-115) Activity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1156027#independent-verification-of-as-115-activity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)